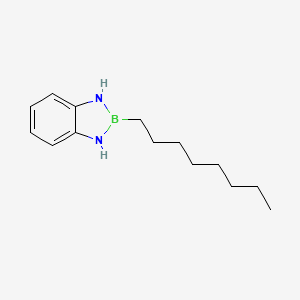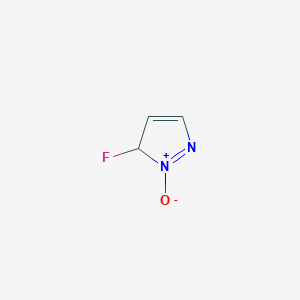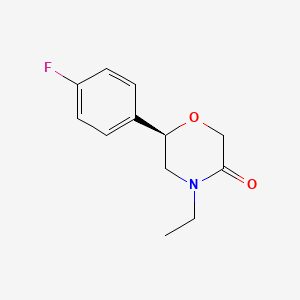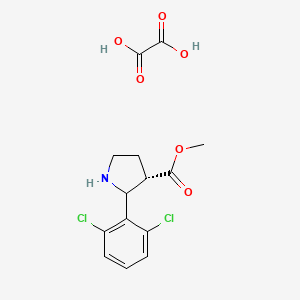
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is a compound belonging to the class of benzodiazaboroles, which are characterized by a boron-nitrogen (B-N) bond within a heterocyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the cyclo-condensation reaction of o-phenylenediamine with an appropriate boronic acid derivative. For instance, a common method includes reacting o-phenylenediamine with 10-bromoanthracene-9-boronic acid under specific conditions to yield the desired benzodiazaborole . The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the B-N bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form corresponding oxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted benzodiazaboroles, boron-containing heterocycles, and other functionalized derivatives that retain the core benzodiazaborole structure.
Wissenschaftliche Forschungsanwendungen
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Its structural features allow it to act as a potential scaffold for drug development, particularly in the design of boron-containing pharmaceuticals.
Biological Imaging: The compound’s fluorescence properties enable its use in biological imaging and as a fluorogenic sensor for detecting various analytes.
Wirkmechanismus
The mechanism of action of 2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets through the boron-nitrogen bond. This interaction can modulate the electronic properties of the compound, leading to its effects in various applications. For instance, in biological systems, the compound can interact with biomolecules, altering their function and enabling its use as a diagnostic or therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-Octyl-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to its octyl substituent, which imparts distinct physical and chemical properties compared to other benzodiazaboroles. This uniqueness enhances its solubility, stability, and potential for functionalization, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
918897-56-0 |
|---|---|
Molekularformel |
C14H23BN2 |
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
2-octyl-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H23BN2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
InChI-Schlüssel |
TVZVPAAOBVNDFV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NC2=CC=CC=C2N1)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-[2-(2-fluorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B12636269.png)


![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)
![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
